molecular formula C21H14ClN5O5 B2830446 methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate CAS No. 1251550-16-9

methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate

Cat. No.: B2830446
CAS No.: 1251550-16-9
M. Wt: 451.82
InChI Key: WEZOFZCGDAISIZ-UHFFFAOYSA-N
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Description

Methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolo[4,3-a]pyridin-3-one core. Key structural elements include:

  • Triazolo[4,3-a]pyridin-3-one: A fused bicyclic system with a triazole ring (1,2,4-triazole) and pyridine, substituted with a keto group at position 2.
  • Methyl-furan-2-carboxylate: A methylene bridge links the triazolo-pyridine to a furan ring esterified at position 5, contributing to solubility and steric bulk.

Properties

IUPAC Name

methyl 5-[[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O5/c1-30-20(28)16-9-8-14(31-16)11-27-21(29)26-10-2-3-15(18(26)24-27)19-23-17(25-32-19)12-4-6-13(22)7-5-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZOFZCGDAISIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, which are then linked together through a series of condensation and cyclization reactions. Common reagents used in these steps include various chlorinated phenyl derivatives, oxadiazoles, and triazoles, often under conditions that promote nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

Methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, which can lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional features of the target compound with analogs reported in the literature:

Compound Core Structure Key Substituents Synthetic Method Notable Properties
Target Compound Triazolo[4,3-a]pyridin-3-one 8-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl], 2-(furan-2-carboxylate methyl) Likely multi-step cyclization and coupling (e.g., oxadiazole formation via nitrile oxide cycloaddition ). Hypothesized enhanced metabolic stability due to oxadiazole; ester improves solubility.
EP 3 532 474 B1 Derivatives Triazolo[4,3-a]pyridin-3-one 4-Fluoro/benzamide groups, 2-cyclohexylethoxy Pd-catalyzed cross-coupling; cyclization under basic conditions. Patented for kinase inhibition; substituents optimize lipophilicity and target binding.
5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine (Compound 8, ) Pyrrolo-thiazolo-pyrimidine 5-(4-Methoxyphenyl), 3,8-diphenyl Heterocyclization of hydrazinecarbothioamide with NaOH. Demonstrated fluorescence properties; bulky aryl groups influence π-π interactions.
Benzo[b][1,4]Oxazinone Derivatives (Compound 7a-c, ) Benzo[b][1,4]oxazinone 6-(Substituted-phenyl)pyrimidin-4-yl, 4-methyl Condensation of oxadiazoles with acetic acid derivatives in Cs₂CO₃/DMF. Bioactive against inflammatory targets; oxadiazole enhances electron-deficient character.
Triazolo[4,3-a]Quinazoline Derivatives (Compound 9a-c, ) Triazolo[4,3-a]quinazoline Thioether-linked amino acid esters (e.g., GlyOCH₃, β-AlaOCH₃) Thiol-alkylation reactions with amino acid esters. Moderate antimicrobial activity; ester groups modulate cell permeability.

Key Comparative Insights:

Core Heterocycles :

  • The target compound’s triazolo[4,3-a]pyridin-3-one core is distinct from pyrrolo-thiazolo-pyrimidine (e.g., ) or triazolo-quinazoline (e.g., ), which exhibit different electronic and steric profiles. The pyridine fusion in the target may enhance planarity compared to quinazoline derivatives.

Oxadiazole Substituents: The 3-(4-chlorophenyl)-1,2,4-oxadiazole group shares similarities with phenyl-1,2,4-oxadiazoles in , which are known for bioisosteric replacement of ester groups. The 4-chlorophenyl substituent likely increases lipophilicity, akin to 4-methoxyphenyl groups in .

Ester Functionalization: The furan-2-carboxylate ester contrasts with benzamide groups in or amino acid esters in . Esters generally improve solubility but may confer susceptibility to hydrolysis compared to amides.

Synthetic Strategies :

  • Synthesis of the target compound likely involves oxadiazole formation via cyclization of amidoximes (similar to ) and triazolo-pyridine assembly via cyclocondensation, as seen in .

Hypothetical Bioactivity: While direct pharmacological data are unavailable, the 4-chlorophenyl-oxadiazole motif is associated with antimicrobial and kinase inhibitory activities (e.g., ).

Research Findings and Implications

  • Structural Uniqueness: The combination of triazolo-pyridinone, oxadiazole, and furan carboxylate distinguishes the target compound from analogs. This hybrid structure may synergize aromatic stacking (oxadiazole), hydrogen bonding (keto group), and solubility (ester).
  • Future Directions : Comparative molecular docking studies with kinase targets (e.g., using derivatives as references) could elucidate binding modes. Synthetic optimization may focus on replacing the furan ester with bioisosteres to enhance stability.

Biological Activity

Methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate is a complex heterocyclic organic compound that exhibits significant biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H14ClN5O5C_{21}H_{14}ClN_{5}O_{5}, with a molecular weight of 451.82 g/mol. The compound features multiple heterocyclic structures that contribute to its reactivity and biological interactions. The presence of oxadiazole and triazole rings is particularly noteworthy as they are often associated with various pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. These interactions can lead to inhibition or modulation of various biochemical pathways.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
  • Receptors : It could bind to specific receptors influencing cellular responses.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate its effectiveness against various bacterial strains.

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusGood
Candida albicansModerate

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µg/mL)
A549 (Lung Cancer)1.98 ± 1.22
Jurkat (Leukemia)< Doxorubicin

The structure–activity relationship (SAR) studies suggest that modifications in the phenyl and oxadiazole moieties significantly influence the anticancer activity.

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant effects using a picrotoxin-induced convulsion model. The results indicated that derivatives of this compound exhibited notable anticonvulsant properties.
    • Key Findings : Compound derivatives showed varying degrees of effectiveness based on structural modifications.
  • Antitubercular Activity : Another investigation focused on the antitubercular effects of related compounds. Bioisosteric modifications retained some anti-TB activity but were less potent than lead compounds.
    • Key Findings : Aromaticity of attached rings influenced anti-TB activity significantly.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound contains three heterocyclic systems:

  • A triazolo[4,3-a]pyridine core with a 3-oxo group, which may participate in hydrogen bonding .
  • A 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, known for enhancing metabolic stability and target affinity .
  • A furan-2-carboxylate ester, contributing to lipophilicity and membrane permeability .
    These features are critical for interactions with enzymes or receptors, such as kinase inhibition or antimicrobial targets .

Q. What synthetic routes are commonly employed for this compound, and what are the critical intermediates?

The synthesis typically involves:

Step 1: Preparation of the triazolo[4,3-a]pyridine scaffold via cyclocondensation of aminopyridines with nitriles or hydrazines under acidic conditions .

Step 2: Functionalization at the 8-position with a 3-(4-chlorophenyl)-1,2,4-oxadiazole group using coupling reagents like EDC/HOBt .

Step 3: Introduction of the furan-2-carboxylate moiety via nucleophilic substitution or Mitsunobu reaction .
Key intermediates include 8-amino-triazolo[4,3-a]pyridine derivatives and 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent connectivity (e.g., oxadiazole proton signals at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ expected at m/z ~525) .
  • HPLC: Purity assessment (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during oxadiazole ring formation?

  • Solvent Selection: Use dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize intermediates via polar aprotic effects .
  • Catalysis: Employ catalytic triethylamine or pyridine to deprotonate intermediates and accelerate cyclization .
  • Temperature Control: Maintain 80–100°C for 12–24 hours to balance reaction rate and byproduct suppression .

Q. What strategies are used to resolve contradictions in biological activity data across assays?

  • Dose-Response Analysis: Calculate IC50_{50} values across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct target inhibition from off-target effects .
  • Metabolic Stability Testing: Use liver microsome assays to identify rapid degradation, which may explain variability in in vivo efficacy .
  • Structural Analog Comparison: Benchmark against compounds like N-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl furan-2-carboxamide to isolate substituent-specific effects .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., prioritizing hydrogen bonds with the triazolo-pyridine core) .
  • Molecular Dynamics (MD): Simulate 100-ns trajectories to assess stability of predicted complexes in physiological conditions .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon structural modifications (e.g., chlorine substitution on phenyl rings) .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial studies?

  • Time-Kill Assays: Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
  • Resistance Induction Studies: Serial passage experiments under sub-MIC conditions to evaluate propensity for resistance development .
  • Membrane Permeability Tests: Use fluorescent dyes (e.g., propidium iodide) to assess disruption of microbial membranes .

Methodological Considerations

Q. How to address solubility challenges in in vitro assays?

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing 0.01% Tween-80 .
  • Nanoparticle Formulation: Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance aqueous dispersion without altering bioactivity .

Q. What analytical techniques are recommended for stability studies under physiological conditions?

  • LC-MS/MS: Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
  • Circular Dichroism (CD): Monitor conformational changes in protein-bound states under varying pH/temperature .

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